N,N-dimethylindolin-6-amine
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Overview
Description
N,N-dimethylindolin-6-amine is an organic compound with the molecular formula C10H14N2 It is a derivative of indoline, featuring a dimethylamino group attached to the nitrogen atom of the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethylindolin-6-amine can be synthesized through several methods. One common approach involves the N-dimethylation of indoline using formaldehyde and a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of catalytic systems to enhance the reaction rate and selectivity. For example, carbon-supported ruthenium nanoparticles (Ru/C) have been employed as heterogeneous catalysts for the N-dimethylation of various amines, including indoline . This method offers operational simplicity, high turnover numbers, and good functional group compatibility.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylindolin-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-methylindoline.
Substitution: Various substituted indoline derivatives, depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N-dimethylindolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, its binding to melatonin receptors can modulate circadian rhythms and exhibit neuroprotective effects . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylindolin-5-amine: Another derivative of indoline with similar chemical properties.
N,N-dimethylindoline: A simpler analog without additional functional groups on the indoline ring.
Uniqueness
N,N-dimethylindolin-6-amine is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C10H14N2/c1-12(2)9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
SUWHBCHWYCTRML-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(CCN2)C=C1 |
Origin of Product |
United States |
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